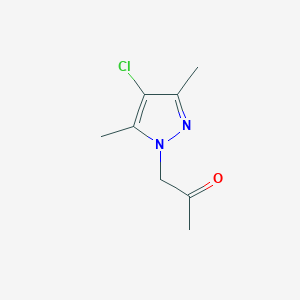![molecular formula C9H13BrO2 B1622486 4-bromobicyclo[2.2.2]octane-1-carboxylic Acid CAS No. 1989-50-0](/img/structure/B1622486.png)
4-bromobicyclo[2.2.2]octane-1-carboxylic Acid
Overview
Description
4-Bromobicyclo[2.2.2]octane-1-carboxylic acid is a chemical compound with the molecular formula C9H13BrO2 . It has an average mass of 233.102 Da and a monoisotopic mass of 232.009888 Da . The compound is also known by its IUPAC name, this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a bicyclic octane ring with a bromine atom attached at the 4th position and a carboxylic acid group attached at the 1st position .Scientific Research Applications
Liquid Crystal Materials
4-Bromobicyclo[2.2.2]octane-1-carboxylic acid derivatives have been studied for their application in liquid crystal materials. These compounds, specifically the esters of 4-n-alkylbicyclo[2.2.2]octane-1-carboxylic acids, demonstrate significant electrooptical properties and are used in mixtures for these applications. The bulky bicyclo[2.2.2]octane ring contributes to the desirable "shielding" properties and impacts the clearing points and viscosities of these liquid crystals (Gray & Kelly, 1981).
Synthesis of Bromoarenes
The compound is utilized in the synthesis of bromoarenes. Alkylation of bromoarenes with derivatives of this compound results in the formation of bromine-containing bicyclooctanes, which are valuable intermediates in organic synthesis (Mezhnev & Geivandov, 2011).
Crystal Structure Analysis
This compound is also significant in the study of crystal structures. The synthesis and crystal structure of derivatives like 1-(4-bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane have been analyzed, providing insights into the molecular structure and interactions at low temperatures (Løiten et al., 1999).
Electrophilic Substitution Reactions
Studies have also focused on the mechanisms of reactions involving this compound derivatives. For instance, research on the trimethylstannylation of 1,4-dihalobicyclo[2.2.2]octanes sheds light on radical chain mechanisms in electrophilic substitution reactions (Adcock et al., 1985).
Substituent Effect Studies
The inductive effects of substituents in isolated molecules like 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids have been quantitatively analyzed. Such studies are crucial in understanding how different substituents affect the properties of a molecule, including its acidity and reactivity (Exner & Böhm, 2002).
Reactivity of Carboxylic Acids and Esters
Research into the reactivities of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids and their esters provides valuable information on the transmission of electrical effects through the bicyclo[2.2.2]octane ring system. This knowledge is applicable in the design of molecules with specific reactivities (Roberts & Moreland, 1953).
properties
IUPAC Name |
4-bromobicyclo[2.2.2]octane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO2/c10-9-4-1-8(2-5-9,3-6-9)7(11)12/h1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDOVZNMGWJAGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401872 | |
| Record name | Bicyclo[2.2.2]octane-1-carboxylic acid, 4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1989-50-0 | |
| Record name | Bicyclo[2.2.2]octane-1-carboxylic acid, 4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




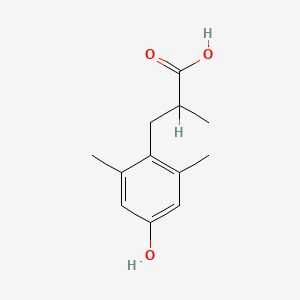
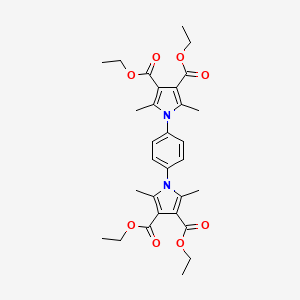
![2-(1H-benzo[d]imidazol-2-yl)-4-chlorophenol](/img/structure/B1622407.png)
![[(1,3-Benzothiazol-2-ylmethyl)thio]acetic acid](/img/structure/B1622409.png)
![5-[(2-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1622410.png)
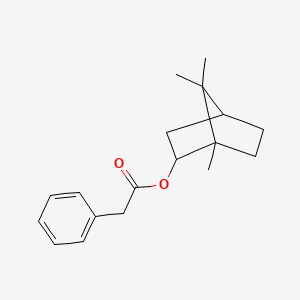

![2-[4-(trifluoromethyl)phenoxy]propanoic Acid](/img/structure/B1622416.png)
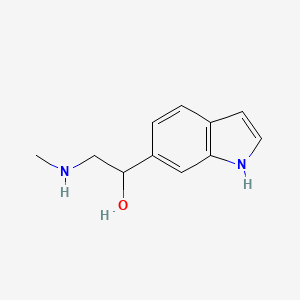
![2-chloro-N-[1-(3-chlorophenyl)ethyl]acetamide](/img/structure/B1622419.png)


